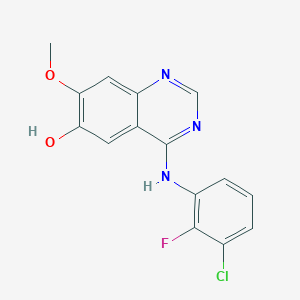

4-((3-Chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-ol

Descripción general

Descripción

The compound “4-((3-Chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-ol” is a chemical compound that contains a quinazoline ring, which is a type of nitrogen-containing heterocycle . It also contains a methoxy group and an amino group attached to a chloro-fluoro substituted phenyl ring .

Molecular Structure Analysis

The molecular structure of this compound includes a quinazoline ring, a methoxy group (-OCH3), and an amino group (-NH2) attached to a phenyl ring that is substituted with a chlorine atom and a fluorine atom . The exact spatial arrangement of these groups would depend on the specific stereochemistry of the compound.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific molecular structure. Some general properties of similar compounds include a certain degree of water solubility, a specific melting point and boiling point, and reactivity with various chemical reagents .Aplicaciones Científicas De Investigación

Anti-tumor Activities

- Novel diazole 4-aminoquinazoline derivatives, synthesized through a substitution reaction involving N-(3-chloro-4-fluorophenyl)-[7-(3-chloropropoxy)-6-methoxyquinazolin-4-yl]amine, demonstrated significant anti-tumor activities in vitro, particularly against PC-3 cell lines (Liao Wen-j, 2015).

- Certain 4-aminoquinazoline derivatives have been evaluated for their tumor inhibitory activities, showing promise as PET imaging agents for tumor detection (Chen et al., 2012).

- A specific compound, synthesized by nucleophilic attack at C-1 of 1-bromo-3-chloropropane by the potassium salt of 4-(2-fluorophenylamino)-7-methoxyquinazolin-6-ol, acted as an effective inhibitor on lung cancer cell line proliferation (Cai et al., 2019).

Antibacterial Activities

- A novel antibacterial 8-chloroquinolone, designed with m-aminophenyl groups, exhibited potent antibacterial activities against a range of bacteria, including Gram-positive and Gram-negative strains (Kuramoto et al., 2003).

Synthesis and Characterization

- Research includes the synthesis and characterization of compounds like AZD8931, demonstrating its potential as a PET tumor imaging agent (Wang et al., 2014).

- Indole-aminoquinazoline hybrids were synthesized and evaluated for cytotoxicity against various cancer cell lines, indicating significant activity against specific lines (Mphahlele et al., 2018).

- Gefitinib degradation products were identified and characterized, providing insights into the stability and degradation pathways of similar compounds (Yanaka et al., 2021).

Potential Applications in Treating Viral Infections

- Derivatives of 4-anilino-6-aminoquinazoline were synthesized and shown to have high anti-MERS-CoV activities, with certain compounds exhibiting high inhibitory effect and no cytotoxicity (Lee et al., 2020).

Synthesis of Novel Derivatives

- The synthesis of novel 4-aminoquinazoline derivatives, evaluated for activities against Bcap-37 cell proliferation, revealed specific compounds with significant inhibition (Li, 2015).

- Exploration of 2-phenylquinolin-4-ones led to the identification of new analogues with significant cytotoxic activity against various tumor cell lines (Chou et al., 2010).

Clinical Applications

- AZD3759, a drug in clinical trial, demonstrated excellent CNS penetration and induced regression of brain metastases in a mouse model, highlighting its potential in treating lung cancer patients with brain metastases (Zeng et al., 2015).

Mecanismo De Acción

Target of Action

The primary targets of the compound “4-((3-Chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-ol” are currently under investigation . The compound is structurally similar to AZD-3759 and Sapitinib , which are known to target specific proteins involved in cell signaling pathways.

Mode of Action

The exact mode of action of this compound is not fully understood. It is likely that it interacts with its targets by binding to specific sites, thereby modulating their activity. This can result in changes to cellular processes, such as signal transduction, gene expression, or cell proliferation .

Biochemical Pathways

Given its structural similarity to other compounds, it may impact pathways related to cell signaling, growth, and proliferation

Result of Action

The molecular and cellular effects of this compound’s action are currently under investigation. Based on its structural similarity to other compounds, it may have effects on cell growth and proliferation . .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-(3-chloro-2-fluoroanilino)-7-methoxyquinazolin-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClFN3O2/c1-22-13-6-11-8(5-12(13)21)15(19-7-18-11)20-10-4-2-3-9(16)14(10)17/h2-7,21H,1H3,(H,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZBZUFGPXJGXNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)N=CN=C2NC3=C(C(=CC=C3)Cl)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClFN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

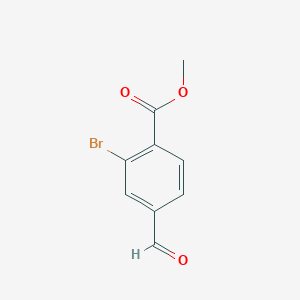

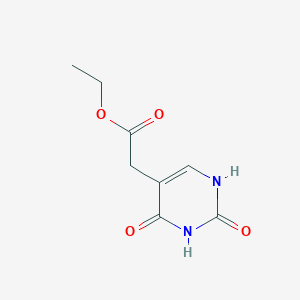

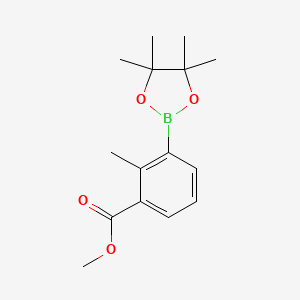

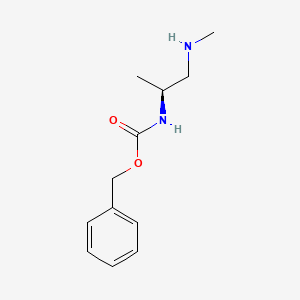

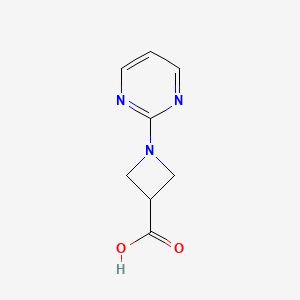

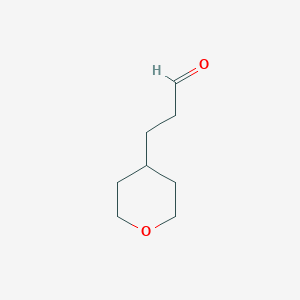

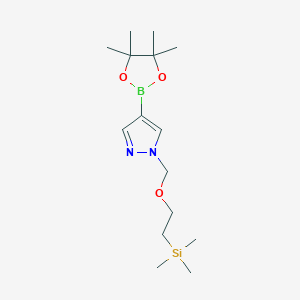

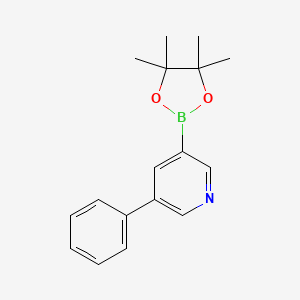

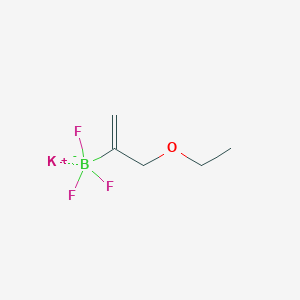

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Pyrrolo[1,2-B]pyridazin-4(1H)-one](/img/structure/B1426078.png)

![3-Methyl-1H-pyrazolo[3,4-B]pyrazine](/img/structure/B1426083.png)

![3-Oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-6-carboxylic acid](/img/structure/B1426085.png)

![2-Chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1426090.png)

![6-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride](/img/structure/B1426098.png)